molecular formula C26H25N7OS B14974053 2-(benzylthio)-N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)acetamide

2-(benzylthio)-N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)acetamide

Cat. No.: B14974053
M. Wt: 483.6 g/mol
InChI Key: QRBNJNCCJOJXBT-UHFFFAOYSA-N
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Description

2-(BENZYLSULFANYL)-N-{1-[1-(2,3-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-3-METHYL-1H-PYRAZOL-5-YL}ACETAMIDE is a complex organic compound that features a benzylsulfanyl group, a pyrazolopyrimidine core, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BENZYLSULFANYL)-N-{1-[1-(2,3-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-3-METHYL-1H-PYRAZOL-5-YL}ACETAMIDE typically involves multiple steps:

    Formation of the Pyrazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzylsulfanyl Group: This step involves the nucleophilic substitution of a suitable benzyl halide with a thiol group.

    Acetamide Formation: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: As a potential therapeutic agent due to its unique structural features.

    Biological Research: As a probe to study biological pathways and interactions.

    Industrial Chemistry: As an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with specific enzymes or receptors, modulating their activity. The benzylsulfanyl group and pyrazolopyrimidine core could play crucial roles in binding to molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the benzylsulfanyl group, pyrazolopyrimidine core, and acetamide moiety distinguishes 2-(BENZYLSULFANYL)-N-{1-[1-(2,3-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-3-METHYL-1H-PYRAZOL-5-YL}ACETAMIDE from other similar compounds. This structural uniqueness could translate to distinct biological activities and applications.

Properties

Molecular Formula

C26H25N7OS

Molecular Weight

483.6 g/mol

IUPAC Name

2-benzylsulfanyl-N-[2-[1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]acetamide

InChI

InChI=1S/C26H25N7OS/c1-17-8-7-11-22(19(17)3)32-25-21(13-29-32)26(28-16-27-25)33-23(12-18(2)31-33)30-24(34)15-35-14-20-9-5-4-6-10-20/h4-13,16H,14-15H2,1-3H3,(H,30,34)

InChI Key

QRBNJNCCJOJXBT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)CSCC5=CC=CC=C5)C

Origin of Product

United States

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